molecular formula C21H25NO3S B12147276 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B12147276
M. Wt: 371.5 g/mol
InChI Key: WCBZRRPELDVFGD-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a dioxidotetrahydrothiophene ring, a benzyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The resulting dioxidotetrahydrothiophene is then subjected to a series of reactions to introduce the benzyl and benzamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxidation step and the use of catalysts to improve reaction efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the oxygen atoms from the dioxidotetrahydrothiophene ring.

    Substitution: The benzyl and benzamide groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Further oxidized thiophene derivatives.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted benzyl and benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophene ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The benzyl and benzamide groups can also contribute to the compound’s overall activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(methyl)benzyl]benzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(ethyl)benzyl]benzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide is unique due to the presence of the isopropyl group on the benzyl moiety, which can influence its chemical reactivity and interaction with biological targets

Properties

Molecular Formula

C21H25NO3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C21H25NO3S/c1-16(2)18-10-8-17(9-11-18)14-22(20-12-13-26(24,25)15-20)21(23)19-6-4-3-5-7-19/h3-11,16,20H,12-15H2,1-2H3

InChI Key

WCBZRRPELDVFGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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